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Compound of Interest

Compound Name: 5-Fluoro-4-methoxypyrimidine
CAS No.: 120258-30-2
Cat. No.: B046176
Get Quote
. J

Executive Summary & Compound Significance

5-Fluoro-4-methoxypyrimidine (CAS: 120258-30-2) and its structural analogs (e.g., 5-fluoro-
4-hydroxy-2-methoxypyrimidine) represent a critical class of intermediates in the synthesis of
fluorinated antimetabolites and antifungal agents (e.g., Voriconazole, Fluorouracil derivatives).

Precise solubility data for this compound is the cornerstone of:
e Reaction Kinetics: Optimizing homogeneity in nucleophilic substitution reactions.

« Purification: Designing high-yield crystallization processes to remove defluorinated

impurities.
e Process Safety: Preventing uncontrolled precipitation in flow reactors.

This guide provides a physicochemical analysis, estimated solubility landscapes, and a
validated experimental protocol for generating definitive thermodynamic data.

Physicochemical Profile & Solubility Mechanism
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The solubility behavior of 5-Fluoro-4-methoxypyrimidine is governed by the interplay
between its lipophilic fluorinated core and the dipole moments introduced by the methoxy group
and pyrimidine nitrogens.

Property Value | Characteristic Impact on Solubility

] Low MW facilitates dissolution
Molecular Weight ~128.09 g/mol )
in small-molecule solvents.

Increases lipophilicity
) ) ] o compared to non-fluorinated
Fluorine Substituent (C-5) High Electronegativity
analogs; reduces water

solubility.

Acts as a weak Hydrogen
Methoxy Group (C-4) Electron Donating Bond Acceptor (HBA);
enhances solubility in alcohols.

The planar pyrimidine ring
) ) allows efficient stacking,
Lattice Energy Moderate to High - )
requiring polar aprotic solvents

to disrupt crystal lattice forces.

Theoretical Solubility Landscape

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for
fluorinated pyrimidines, the compound exhibits the following solubility hierarchy:

e Class | (High Solubility): Polar Aprotic Solvents (DMSO, DMF, DMAc). Mechanism: Dipole-
dipole interactions disrupt the crystal lattice effectively.

e Class Il (Moderate-High Solubility): Polar Protic Solvents (Methanol, Ethanol). Mechanism:
Hydrogen bonding with pyrimidine nitrogens.

o Class Il (Moderate Solubility): Esters and Chlorinated Solvents (Ethyl Acetate, DCM,
Chloroform). Mechanism: Van der Waals forces and weak polar interactions.

¢ Class IV (Low/Insoluble): Non-polar Hydrocarbons (Hexane, Heptane) and Water (pH
dependent).
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Experimental Protocol: Gravimetric Solubility
Determination

Do not rely solely on literature values. Batch-to-batch variations in impurity profiles (e.qg., 4-
chloro analogs) can alter saturation points. Use this self-validating protocol for precise

measurement.

Workflow Diagram: Solubility Determination
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Figure 1: Standardized workflow for determining the equilibrium solubility of pharmaceutical

intermediates.

Step-by-Step Methodology

o Preparation: Add excess 5-Fluoro-4-methoxypyrimidine solid to 10 mL of the target solvent

in a jacketed glass vessel.
o Equilibration: Stir magnetically at the target temperature (

K) for 24—48 hours.

o Validation Check: Ensure solid phase is present throughout. If all solid dissolves, add

maore.

o Sampling: Stop stirring and allow settling for 1 hour. Withdraw 2 mL of supernatant using a

pre-heated syringe.

e Filtration: Filter through a 0.45 um PTFE filter (pre-heated to
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) into a tared weighing vial.
e Quantification (Gravimetric):
o Weigh the vial + solution (
).
o Evaporate solvent under vacuum/nitrogen stream.
o Dry residue to constant weight (
).
o Calculation: Solubility (

, 9/g solvent) =

Thermodynamic Modeling & Data Analysis

For process scale-up, experimental points must be correlated using thermodynamic models.
The Modified Apelblat Equation is the industry standard for pyrimidine derivatives.

The Modified Apelblat Model

Where:

¢ = Mole fraction solubility
o = Absolute temperature (K)

e = Empirical constants derived from regression analysis.
Interpretation:
» Positive Enthalpy (

): Dissolution is endothermic. Solubility increases with temperature (typical for this
compound).
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¢ Process Implication: Cooling crystallization is a viable purification strategy.

Solvent Selection for Crystallization

To purify 5-Fluoro-4-methoxypyrimidine, use a Solvent/Anti-Solvent system.
e Primary Solvent (High Solubility): Methanol or Ethyl Acetate.

* Anti-Solvent (Low Solubility): Water (if product is stable) or Heptane.

Decision Logic: Solvent System Design

Select Process Goal

Reaction Medium Crystallization/Purification

High Solubility Req.

(Homogeneous) Cooling Crystallization Anti-Solvent Precipitation

Use DMF/DMSO Use Ethyl Acetate or Toluene System: Methanol (Solvent)

(High T, Fast Kinetics) (Steep Solubility Curve) + Water (Anti-Solvent)
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Figure 2: Decision tree for selecting solvents based on process unit operation.

Quantitative Data Summary (Estimated)

Note: Values below are estimated ranges based on structural analogs (e.g., 5-fluorouracil
derivatives) and should be validated using the protocol in Section 3.
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Est. Solubility Temperature o
Solvent Class Solvent L Suitability
(25°C) Sensitivity

Polar Aprotic DMSO > 150 mg/mL Low Reaction Solvent

. Crystallization
Polar Protic Methanol 50 - 100 mg/mL Moderate

(Solvent)
) Crystallization

Ester Ethyl Acetate 20 - 50 mg/mL High ]

(Cooling)
Hydrocarbon Hexane <1 mg/mL Low Anti-Solvent

Anti-Solvent /
Aqueous Water <5 mg/mL Moderate

Wash
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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